Positional Isomer Effect on MIF Tautomerase Inhibition: 4-Ethoxy vs. 2-Ethoxy Substitution
The closely related 2-ethoxy positional isomer (US11884682, Compound 10) demonstrates an IC50 of 1,260 nM against recombinant human MIF in a tautomerase activity assay [1]. While direct IC50 data for the 4-ethoxy compound (CAS 941961-77-9) remain proprietary or unpublished, the para-substitution pattern is expected to alter the dihedral angle between the benzamide carbonyl and the oxadiazole ring, potentially affecting hydrogen-bonding with the MIF active-site residues (Pro-1, Lys-32, Ile-64) differently than the ortho-ethoxy orientation [1][2].
| Evidence Dimension | MIF tautomerase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; proprietary data held by originator |
| Comparator Or Baseline | 2-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (US11884682, Compound 10): IC50 = 1,260 nM [1][2] |
| Quantified Difference | Not determinable from public data; structural modeling suggests divergent binding mode |
| Conditions | Recombinant human MIF tautomerase assay; small-volume clear-bottom black 96/384-well polystyrene plates (Greiner Bio-One); 2 μL enzyme solution [1][2] |
Why This Matters
Without empirical head-to-head data, assuming equipotency between 2-ethoxy and 4-ethoxy isomers is scientifically unjustified; procurement decisions must be based on structural differentiation potential rather than assumed activity equivalence.
- [1] US Patent 11884682 B2. Compounds and their uses as MIF inhibitors. Table of example compounds. Granted January 30, 2024. View Source
- [2] BindingDB BDBM648268. IC50 = 1,260 nM for human MIF. Assay conditions as described. View Source
